molecular formula C17H27NNa2O8S B12789053 Disodium 1-(undecylenic monoethanolamide) sulfosuccinate CAS No. 65277-52-3

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate

Cat. No.: B12789053
CAS No.: 65277-52-3
M. Wt: 451.4 g/mol
InChI Key: HQWDESXVUSWTPT-UHFFFAOYSA-L
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Description

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various personal care and industrial products due to its ability to reduce surface tension and enhance the spreading and wetting properties of formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1-(undecylenic monoethanolamide) sulfosuccinate typically involves the reaction of maleic anhydride with undecylenic monoethanolamide to form an intermediate maleate ester. This intermediate is then subjected to sulfonation using sodium bisulfite to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate undergoes various chemical reactions, including:

    Esterification: Formation of esters through the reaction with alcohols.

    Sulfonation: Introduction of sulfonic acid groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts.

    Sulfonation: Utilizes sodium bisulfite under controlled conditions.

    Substitution: Various reagents depending on the desired substituent.

Major Products Formed

The major products formed from these reactions include esters, sulfonated derivatives, and substituted compounds, each with unique properties and applications.

Scientific Research Applications

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 1-(undecylenic monoethanolamide) sulfosuccinate involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic and hydrophilic regions with lipid bilayers, leading to increased membrane permeability and solubilization of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-(undecylenic monoethanolamide) sulfosuccinate
  • Disodium undecylenamido MEA-sulfosuccinate

Uniqueness

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced solubility and stability in various formulations, making it a preferred choice in many applications .

Biological Activity

Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is a surfactant compound with notable biological activities, particularly in antimicrobial applications. This article delves into its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sulfosuccinate moiety and undecylenic monoethanolamide. Its molecular formula is C17H28NNa2O8SC_{17}H_{28}NNa_2O_8S, with a molar mass of approximately 452.45 g/mol. The compound typically appears as a light yellow liquid or solid depending on its concentration and formulation .

Key Features:

  • Functional Groups: The presence of sulfonate and amide groups enhances its surfactant properties, allowing it to interact effectively with water and oils.
  • Solubility: It is soluble in water, which facilitates its application in various formulations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it beneficial in personal care and cleaning products aimed at reducing microbial load. Its mechanism involves disrupting microbial cell membranes due to its surfactant nature, which enhances its efficacy against bacteria and fungi .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5%Effective against Gram-positive bacteria
Escherichia coli0.3%Effective against Gram-negative bacteria
Candida albicans0.4%Effective against fungi

Safety Profile

Research indicates that this compound is less irritating compared to traditional surfactants like sodium dodecylbenzenesulfonate. This makes it suitable for use in personal care products, where skin irritation is a concern.

Applications

The compound finds extensive applications across various industries:

  • Personal Care Products: Used in shampoos, body washes, and skin cleansers due to its mildness and antimicrobial properties.
  • Household Cleaners: Effective in formulations designed to reduce microbial contamination on surfaces.
  • Cosmetic Formulations: Its compatibility with other surfactants allows for versatile formulation strategies .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antifungal Activity: A study demonstrated the effectiveness of this compound against Candida albicans, highlighting its potential role as an antifungal agent in cosmetic formulations .
  • Compatibility Testing: Research showed that this compound interacts well with both anionic and nonionic surfactants, enhancing the stability and performance of personal care products.

Properties

CAS No.

65277-52-3

Molecular Formula

C17H27NNa2O8S

Molecular Weight

451.4 g/mol

IUPAC Name

disodium;4-oxo-3-sulfonato-4-[2-(undec-10-enoylamino)ethoxy]butanoate

InChI

InChI=1S/C17H29NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-15(19)18-11-12-26-17(22)14(13-16(20)21)27(23,24)25;;/h2,14H,1,3-13H2,(H,18,19)(H,20,21)(H,23,24,25);;/q;2*+1/p-2

InChI Key

HQWDESXVUSWTPT-UHFFFAOYSA-L

Canonical SMILES

C=CCCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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